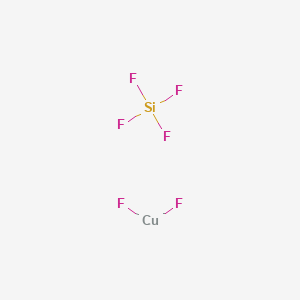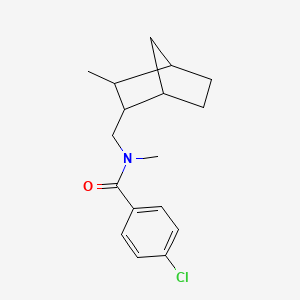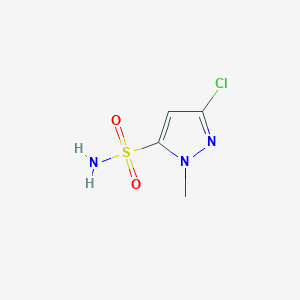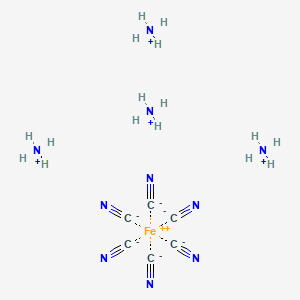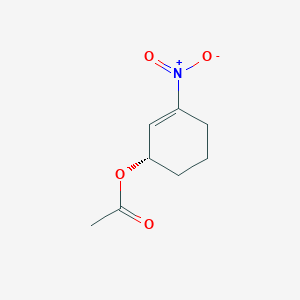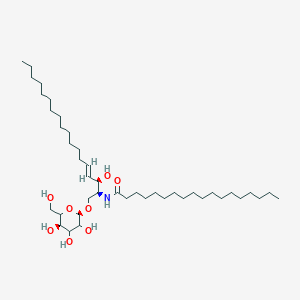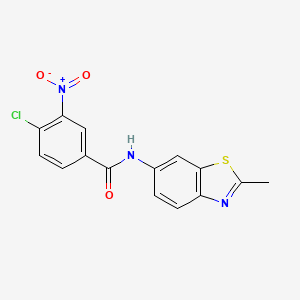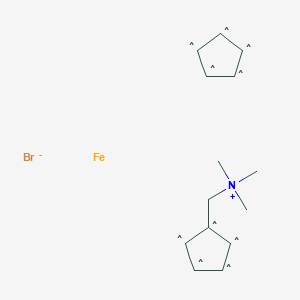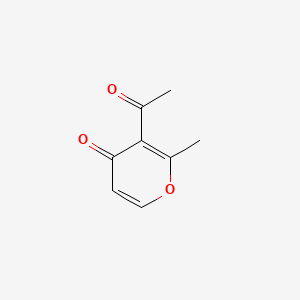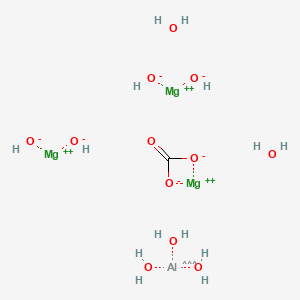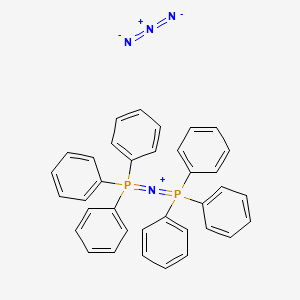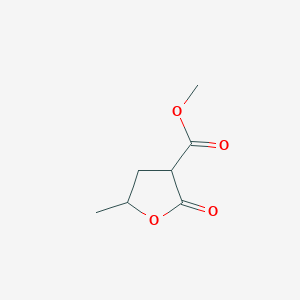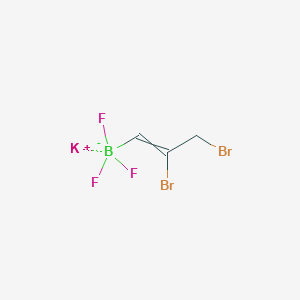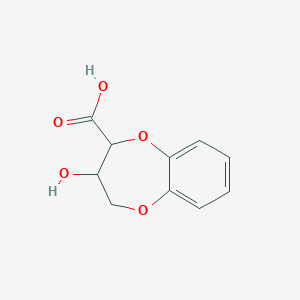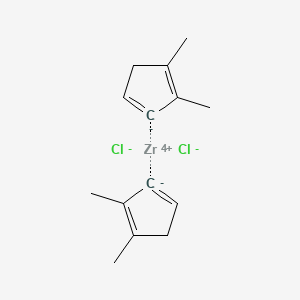
bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is an organometallic compound with the molecular formula C14H18Cl2Zr. It is a zirconium complex where the zirconium atom is bonded to two 1,2-dimethylcyclopentadienyl ligands and two chloride ions. This compound is known for its applications in catalysis and organic synthesis due to its stability and reactivity .
Vorbereitungsmethoden
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2-dimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction is as follows:
ZrCl4+2(C5H6(CH3)2)→(C5H5(CH3)2)2ZrCl2+2HCl
In industrial settings, the synthesis involves careful control of temperature and pressure to optimize yield and purity. The compound is usually purified by recrystallization from organic solvents such as diethyl ether or dichloromethane .
Analyse Chemischer Reaktionen
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center changes its oxidation state.
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high-density polyethylene and other polymers.
Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride involves the coordination of the zirconium center with various substrates. The 1,2-dimethylcyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is unique due to its specific ligand structure and reactivity. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has unsubstituted cyclopentadienyl ligands and is also used as a catalyst in polymerization reactions.
Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride: Similar to the 1,2-dimethyl derivative but with different methyl group positions, affecting its reactivity and stability.
Bis(indenyl)zirconium dichloride: Contains indenyl ligands and is used in similar catalytic applications but offers different electronic and steric properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H18Cl2Zr |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-6-4-3-5-7(6)2;;;/h2*3H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
OSIHYASBAJHECK-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C([C-]=CC1)C.CC1=C([C-]=CC1)C.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


